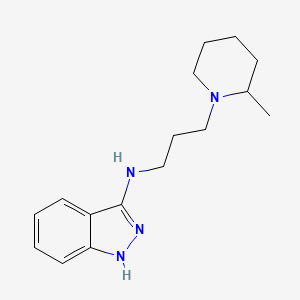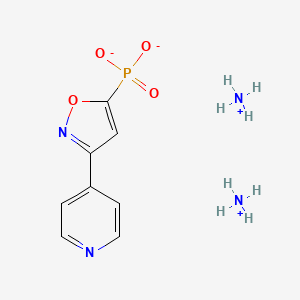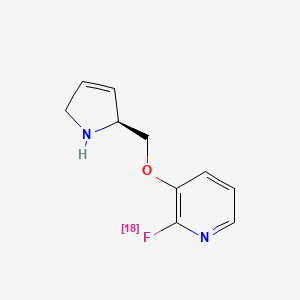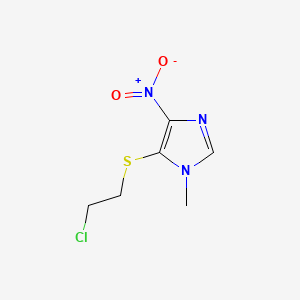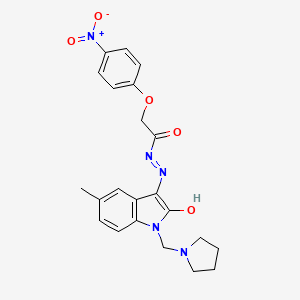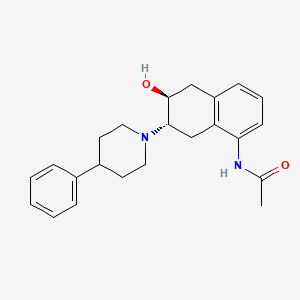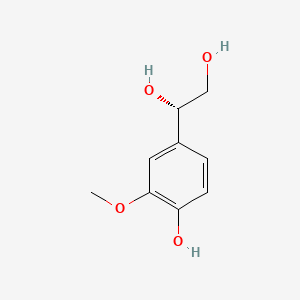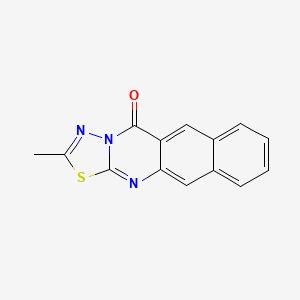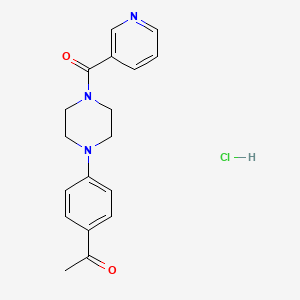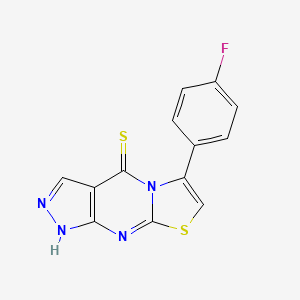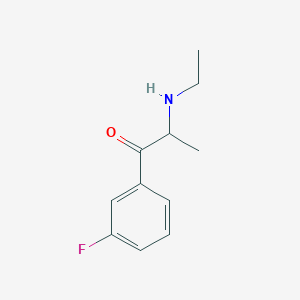
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves multiple steps, starting with the preparation of the benzoylbenzene intermediates. These intermediates are then subjected to diazotization reactions to introduce the diazo groups. The reaction conditions typically involve the use of strong acids and bases, as well as controlled temperatures to ensure the stability of the diazo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.
化学反应分析
Types of Reactions
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazo groups to amines.
Substitution: The benzoylbenzene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoylbenzene compounds
科学研究应用
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The diazo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzoylbenzene groups can also interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- Methylenebis(benzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
Uniqueness
Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to its combination of benzoylbenzene and diazo groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
属性
CAS 编号 |
83346-78-5 |
|---|---|
分子式 |
C107H52N16O34S8 |
分子量 |
2362.2 g/mol |
IUPAC 名称 |
[3-benzoyl-2-[[2-benzoyl-3,4,5,6-tetrakis[(6-diazo-5-oxonaphthalen-1-yl)sulfonyloxy]phenyl]methyl]-4,5,6-tris[(6-diazo-5-oxonaphthalen-1-yl)sulfonyloxy]phenyl] 6-diazo-5-oxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C107H52N16O34S8/c108-116-72-43-35-54-62(92(72)126)19-7-27-80(54)158(134,135)150-100-70(88(90(124)52-15-3-1-4-16-52)102(152-160(138,139)82-29-9-21-64-56(82)37-45-74(118-110)94(64)128)106(156-164(146,147)86-33-13-25-68-60(86)41-49-78(122-114)98(68)132)104(100)154-162(142,143)84-31-11-23-66-58(84)39-47-76(120-112)96(66)130)51-71-89(91(125)53-17-5-2-6-18-53)103(153-161(140,141)83-30-10-22-65-57(83)38-46-75(119-111)95(65)129)107(157-165(148,149)87-34-14-26-69-61(87)42-50-79(123-115)99(69)133)105(155-163(144,145)85-32-12-24-67-59(85)40-48-77(121-113)97(67)131)101(71)151-159(136,137)81-28-8-20-63-55(81)36-44-73(117-109)93(63)127/h1-50H,51H2 |
InChI 键 |
HCLMOGBDEFFGAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=[N+]=[N-])C4=O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=[N+]=[N-])C6=O)OS(=O)(=O)C7=CC=CC8=C7C=CC(=[N+]=[N-])C8=O)OS(=O)(=O)C9=CC=CC1=C9C=CC(=[N+]=[N-])C1=O)CC1=C(C(=C(C(=C1OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


